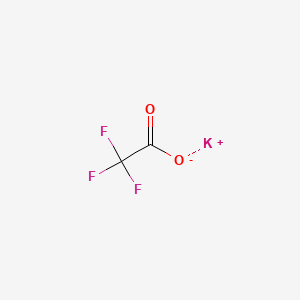

Potassium trifluoroacetate

Übersicht

Beschreibung

Potassium trifluoroacetate is the trifluoroacetate salt of potassium, with the chemical formula CF₃COOK . It is a white crystalline solid that is highly soluble in water and organic solvents. This compound is widely used in various chemical reactions due to its unique properties, including its ability to act as a source of trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium trifluoroacetate can be synthesized by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . The general reaction is as follows: [ \text{CF}_3\text{COOH} + \text{KOH} \rightarrow \text{CF}_3\text{COOK} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of trifluoroacetic acid with potassium hydroxide under controlled conditions to ensure high yield and purity. The reaction is usually carried out in aqueous or organic solvents, followed by crystallization and purification steps .

Analyse Chemischer Reaktionen

Copper-Mediated Trifluoromethylation Reactions

Potassium trifluoroacetate serves as a cost-effective CF₃ source in cross-coupling reactions with aryl/heteroaryl iodides. A flow-chemistry approach enables rapid reactions (residence time: 16 minutes) at 200°C, achieving yields up to 87% .

Mechanism :

-

Decarboxylation : CF₃COOK undergoes CuI-catalyzed decarboxylation to generate [CuCF₃].

-

Cross-Coupling : The [CuCF₃] intermediate reacts with aryl iodides via a single-electron transfer (SET) pathway .

Example Reaction :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Trifluoromethylbiphenyl iodide | CF₃COOK, CuI, pyridine, NMP, 200°C | 4-Trifluoromethylbiphenyl | 87% |

This method is scalable and applicable to diverse substrates, including pyridines and quinolines .

Thermal Decomposition

Heating this compound above 220°C induces decomposition, producing potassium fluoride (KF) and volatile byproducts :

Key Findings :

-

Decomposition Kinetics : Maximum decomposition rate at 220°C .

-

Solid-Phase Byproducts : Thermolysis of bimetallic trifluoroacetates (e.g., K₄Mn₂(tfa)₈) yields K₂Mn(tfa)₃F and KF at 175–600°C .

Esterification Reactions

This compound reacts with alcohols under acidic conditions to form trifluoroacetate esters:

Applications :

Role in Material Science

This compound participates in synthesizing fluorinated polymers and inorganic materials:

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Trifluoromethylation Reagent

Potassium trifluoroacetate serves as a key reagent in trifluoromethylation reactions, which are vital for synthesizing trifluoromethylated compounds. These compounds are of great interest due to their enhanced biological activity and chemical stability. The use of this compound allows for the introduction of the trifluoromethyl group () into aromatic and heteroaromatic compounds efficiently.

- Case Study: Flow Chemistry Applications

A study demonstrated the rapid trifluoromethylation of aryl and heteroaryl iodides using this compound in a flow system, achieving high yields in a matter of minutes. This method represents a significant advancement over traditional batch processes that often require longer reaction times and higher quantities of reagents .

Energy Storage Applications

Electrolyte in Supercapacitors

Recent research has highlighted this compound's potential as a novel electrolyte for biomass-derived carbon-based supercapacitors. Its unique properties enhance energy density and improve electrolyte-electrode adaptability.

- Case Study: Biomass-Derived Supercapacitors

In a study published in the Journal of Energy Storage, researchers explored the use of this compound as an electrolyte, demonstrating improved performance metrics compared to conventional electrolytes. The findings indicated that this compound could significantly enhance the energy storage capabilities of supercapacitors, making it a promising candidate for future energy storage solutions .

Pharmaceutical Applications

Synthesis of Fluorinated Pharmaceuticals

The incorporation of fluorine into drug molecules is known to improve metabolic stability and pharmacokinetic properties. This compound is utilized in the synthesis of various fluorinated pharmaceuticals, leveraging its ability to introduce the trifluoromethyl group effectively.

- Case Study: Trifluoromethylation in Drug Synthesis

A scalable method for the radical trifluoromethylation using this compound was reported, showcasing its utility in producing pharmaceutical intermediates with improved efficacy . This process allows for more economical and environmentally friendly synthesis routes compared to traditional methods.

Analytical Chemistry

Ion Pairing Agent in HPLC

In liquid chromatography, this compound is employed as an ion pairing agent, particularly in the analysis of organic compounds such as peptides and small proteins. Its role enhances separation efficiency and resolution during chromatographic processes.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Synthetic Organic Chemistry | Trifluoromethylation reagent | Efficient introduction of groups into organic compounds |

| Energy Storage | Electrolyte in supercapacitors | Enhances energy density and adaptability in biomass-derived systems |

| Pharmaceutical Chemistry | Synthesis of fluorinated drugs | Improves metabolic stability and pharmacokinetics |

| Analytical Chemistry | Ion pairing agent in HPLC | Increases separation efficiency for organic compounds |

Wirkmechanismus

The mechanism by which potassium trifluoroacetate exerts its effects involves the release of the trifluoromethyl group (CF₃) during chemical reactions. This group can participate in various transformations, including nucleophilic substitution and acylation, leading to the formation of trifluoromethylated products. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the resulting compounds .

Vergleich Mit ähnlichen Verbindungen

- Sodium trifluoroacetate (CF₃COONa)

- Potassium difluorobromoacetate (CF₂BrCOOK)

- Trifluoroacetic acid (CF₃COOH)

Comparison: Potassium trifluoroacetate is unique due to its potassium cation, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. Additionally, the trifluoromethyl group in this compound imparts distinct electronic properties that make it a valuable reagent in organic synthesis. Compared to trifluoroacetic acid, this compound is a salt and thus has different solubility and handling characteristics .

Biologische Aktivität

Potassium trifluoroacetate (KCF₃COO) is a chemical compound that has garnered attention for its diverse applications in organic synthesis and its biological activity. This article explores its biological effects, toxicity, and potential therapeutic uses, supported by relevant research findings and case studies.

This compound serves primarily as a source of the trifluoroacetyl anion (CF₃CO₂⁻), which is a critical component in various organic reactions. The trifluoroacetyl group is notable for its unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. This compound participates in nucleophilic substitution and acylation reactions, facilitating the synthesis of trifluoromethylated compounds.

Toxicity Profile

Research indicates that this compound exhibits low to moderate toxicity across various organisms. A comprehensive assessment reported that salts of trifluoroacetic acid (TFA), including this compound, pose minimal risks to mammals, plants, and aquatic organisms under typical exposure scenarios . However, acute exposure can lead to irritant effects, necessitating caution in handling.

Table 1: Toxicity Summary of this compound

| Organism Type | Toxicity Level | Observations |

|---|---|---|

| Mammals | Low to Moderate | Minimal risk under normal conditions |

| Aquatic Organisms | Low | Considered de minimis risk |

| Plants | Low | Short exposure mitigates adverse effects |

Case Studies

- Cell Growth Modulation : A study demonstrated that this compound can stimulate the growth of glioma cells in a dose-dependent manner. This suggests potential applications in cancer research, particularly in exploring how it might influence tumor cell behavior .

- Electrolyte Applications : Recent research explored this compound as an electrolyte in biomass-derived carbon-based supercapacitors. The findings indicated that it enhances energy density and improves electrolyte-electrode adaptability, showcasing its utility beyond traditional chemical applications .

Environmental Impact

The environmental implications of this compound have also been studied. While its degradation products are monitored due to their persistence in the environment, the risks associated with TFA formation from industrial processes are considered manageable under current regulatory frameworks . Continuous monitoring is recommended to assess long-term effects.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing potassium trifluoroacetate in laboratory settings?

this compound (K-TFA) is typically synthesized via neutralization of trifluoroacetic acid (TFA) with potassium hydroxide or carbonate. Characterization involves elemental analysis, nuclear magnetic resonance (¹⁹F NMR for fluorine content), and ion chromatography to confirm purity. Thermogravimetric analysis (TGA) can assess thermal stability, while X-ray crystallography may resolve its ionic lattice structure . For polymer analysis, K-TFA is used in mobile phases for gel permeation chromatography (GPC) to prevent column interactions with polar polymers, requiring precise dissolution in hexafluoroisopropanol (HFIP) with 3 g/L K-TFA .

Q. How can this compound be quantified in environmental or biological samples?

Ion chromatography with suppressed conductivity detection is the gold standard for quantifying TFA anions (including K-TFA derivatives) in environmental matrices (e.g., snow, ice, or water). Preconcentration techniques, such as solid-phase extraction, enhance sensitivity to sub-ppb levels. For complex biological samples (e.g., peptide formulations), reversed-phase HPLC coupled with mass spectrometry (LC-MS) is used, with calibration against certified reference materials to account for matrix effects .

Q. What role does this compound play in polymer characterization workflows?

K-TFA is critical in GPC analysis of polar polymers (e.g., polyoxazolines). It suppresses electrostatic interactions between the polymer and column stationary phase, ensuring accurate molecular weight determination. A typical protocol involves dissolving polymers in HFIP containing 3 g/L K-TFA, filtering through 0.2 µm PTFE membranes, and calibrating with polyethylene glycol (PEG) standards .

Q. How does this compound influence reaction stoichiometry in organometallic catalysis?

K-TFA can act as a weakly coordinating counterion in palladium-catalyzed reactions. For example, in α-arylations of fluoroketones, residual K-TFA from precursor decomposition may alter reaction kinetics. Researchers must account for its presence via control experiments (e.g., adding exogenous K-TFA to assess catalytic inhibition) .

Advanced Research Questions

Q. What mechanistic insights have been gained from electrochemical studies of this compound in the Kolbe reaction?

In anhydrous trifluoroacetic acid, K-TFA undergoes electrochemical decarboxylation to form C₂F₆ and CO₂. Tafel analysis reveals a Tafel slope of ~120 mV/decade under Langmuir adsorption conditions, suggesting rate-limiting electron transfer. Galvanostatic transients indicate near-monolayer coverage of adsorbed intermediates, contrasting with multilayer deposition in aqueous systems. These findings highlight the role of surface adsorption in reaction selectivity .

Q. How can researchers resolve contradictions in trifluoroacetate’s environmental persistence data across studies?

Discrepancies arise from regional variability in anthropogenic TFA sources (e.g., refrigerants vs. pharmaceutical waste) and detection limits. A 2022 study showed TFA concentrations in Northern California surface waters increased by 20–40% over two decades, attributed to fluorocarbon degradation. Robust protocols involve ion chromatography with preconcentration (LOQ: 0.5 ppb) and isotopic tracing to distinguish sources .

Q. What experimental strategies mitigate interference from this compound in peptide synthesis?

K-TFA residues in peptide salts (e.g., Exendin-4 trifluoroacetate) can skew purity assessments. Researchers should:

- Use amino acid analysis (AAA) to quantify peptide content independently of counterions .

- Employ ion-exchange chromatography to remove excess TFA post-synthesis.

- Validate bioactivity assays with counterion-free controls to isolate pharmacological effects .

Q. Why does this compound exhibit anomalous leaving-group behavior in gas-phase versus solution-phase reactions?

Gas-phase Sₙ2/E2 reactions show trifluoroacetate’s leaving-group ability surpasses bromide (reactivity: I⁻ > TFA⁻ > Br⁻) due to higher exothermicity from strong C-F bond stabilization. In solution, solvation reverses this trend (I⁻ > Br⁻ > TFA⁻), as TFA⁻’s lower basicity reduces stabilization. Computational studies (MP2/6-311+G(d,p)) confirm these trends arise from intrinsic alkyl substrate effects, not solvation .

Q. How does this compound affect the reproducibility of polymer molecular weight distributions?

Batch-to-batch variability in K-TFA purity (>99%) can alter GPC elution profiles. Best practices include:

- Pre-filtering mobile phases to remove particulate contaminants.

- Validating column performance daily with PEG standards.

- Documenting this compound lot numbers in metadata to trace anomalies .

Q. What methodologies address contradictions in trifluoroacetate’s environmental toxicity assessments?

While TFA is classified as persistent, its ecotoxicity varies by ecosystem. For freshwater studies, standardized bioassays (e.g., Daphnia magna acute toxicity) should be paired with speciation analysis (pH-dependent TFA⁻/HTFA equilibrium). In marine environments, account for salinity effects on bioavailability using ICP-MS for fluorine tracing .

Eigenschaften

CAS-Nummer |

2923-16-2 |

|---|---|

Molekularformel |

C2HF3KO2 |

Molekulargewicht |

153.12 g/mol |

IUPAC-Name |

potassium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI-Schlüssel |

SIMZKPFFQPBRPY-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

Kanonische SMILES |

C(=O)(C(F)(F)F)O.[K] |

Key on ui other cas no. |

2923-16-2 |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.